![molecular formula C25H33Cl3N2O B14379390 Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)- CAS No. 88452-11-3](/img/structure/B14379390.png)
Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- is a complex organic compound that contains 64 atoms, including 33 hydrogen atoms, 25 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 3 chlorine atoms . This compound is notable for its unique structure, which combines a urea backbone with various substituted phenyl groups. It has applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- typically involves the reaction of appropriate substituted anilines with isocyanates. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving catalysts and advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often involving halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
科学研究应用
Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea: This compound is similar in structure but contains additional chlorine atoms.
N-Phenyl-N′-(2,4,6-trichlorophenyl)urea: This compound lacks the butyl and heptyl groups, making it less hydrophobic.
Uniqueness
Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- is unique due to its combination of hydrophobic and hydrophilic regions, allowing it to interact with a wide range of molecular targets. Its structure also provides stability and specificity in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
88452-11-3 |
|---|---|
分子式 |
C25H33Cl3N2O |
分子量 |
483.9 g/mol |
IUPAC 名称 |
1-[(4-butylphenyl)methyl]-1-heptyl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C25H33Cl3N2O/c1-3-5-7-8-9-15-30(18-20-13-11-19(12-14-20)10-6-4-2)25(31)29-24-22(27)16-21(26)17-23(24)28/h11-14,16-17H,3-10,15,18H2,1-2H3,(H,29,31) |
InChI 键 |
WXIZNHAOABRKPH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


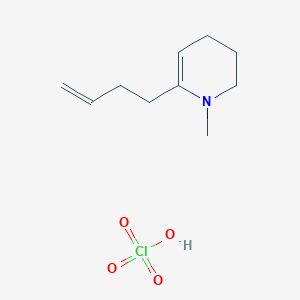
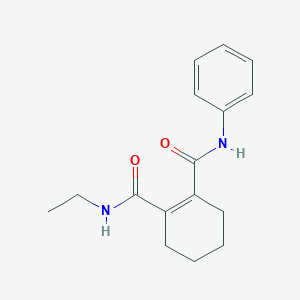

![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)


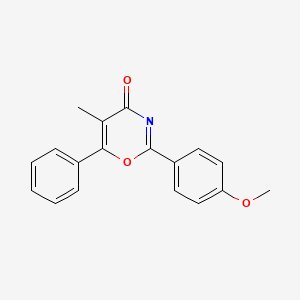
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)

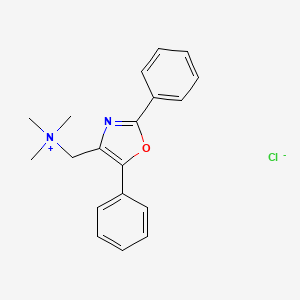
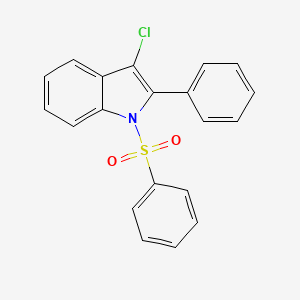
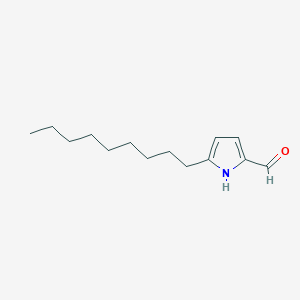
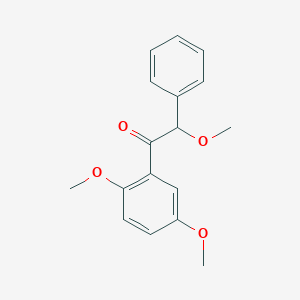
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)
